Sodium ethyl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Synthesis

Application Summary: Sodium ethyl sulfate is used as a building block for chemical synthesis . It can be used in the preparation of sodium ethane sulfonate by heating it in concentrated sodium sulfite aqueous solution . It can also be converted to nitroethane .

Method of Application: The preparation of organosulfate esters includes a microwave-assisted approach to the sulfation of alcohols, using Me3NSO3 and PySO3 . The addition of catalytic diaryl borinic acid can be used with Me3NSO3 to sulfate carbohydrates .

Results or Outcomes: The study reported the development of a tributylsulfoammonium betaine as a high yielding route to organosulfates . The optimized reaction conditions were interrogated with a diverse range of alcohols, including natural products and amino acids .

Wastewater Analysis

Application Summary: Sodium ethyl sulfate is used in the analysis of raw wastewater for the estimation of alcohol consumption and its correlation with drugs of abuse .

Organic Synthesis

Application Summary: Sodium ethyl sulfate is used as a building block for organic synthesis . It can be used in the preparation of sodium ethane sulfonate by heating it in concentrated sodium sulfite aqueous solution . This product was previously listed as CDS000593 .

Biomarker for Alcohol Consumption

Application Summary: Ethyl sulfate, including its salt form such as sodium ethyl sulfate, accumulates in hair after chronic alcohol consumption and its detection can be used as a biomarker for alcohol consumption .

Electrochemistry

Application Summary: Sodium ethyl sulfate is a versatile reagent for organic synthesis and electrochemistry .

Origin and Significance:

Sodium ethyl sulfate is not a naturally occurring compound. It is synthesized in laboratories for various purposes. Its main significance lies in its use as a precursor for the synthesis of other important chemicals. For instance, it can be converted to sodium ethane sulfonate by heating it in a concentrated sodium sulfite solution [].

Molecular Structure Analysis

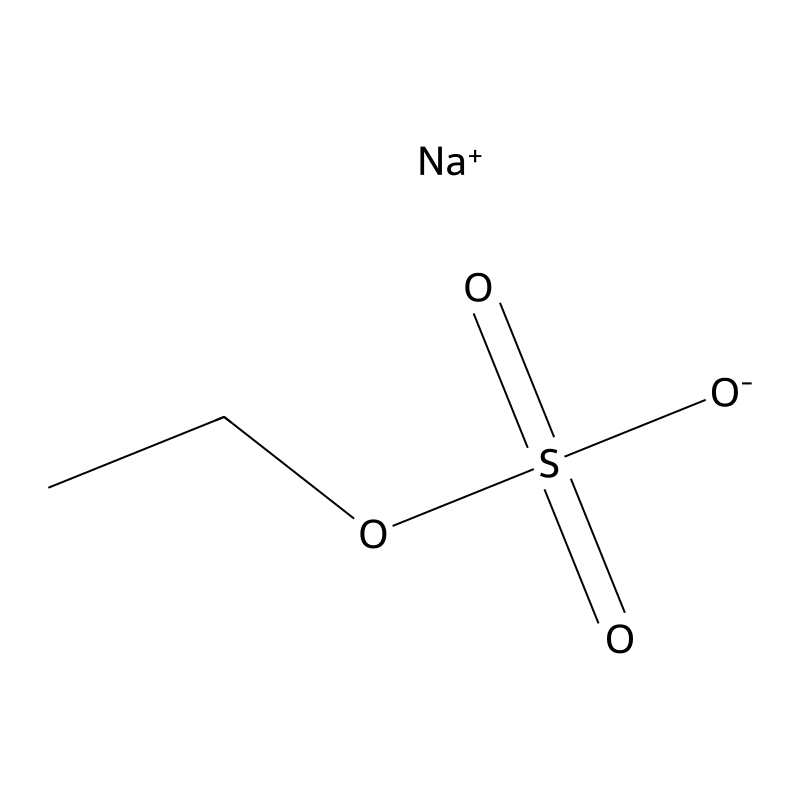

Sodium ethyl sulfate possesses an ionic structure. The molecule consists of a sodium cation (Na+) and an ethyl sulfate anion (C₂H₅SO₄⁻). The sulfate anion has a tetrahedral geometry with the sulfur atom at the center bonded to four oxygen atoms. The ethyl group (C₂H₅) is attached to one of these oxygen atoms [].

Chemical Reactions Analysis

- Synthesis: There's limited information available on the specific synthesis methods for sodium ethyl sulfate in scientific literature.

- Conversion to Sodium Ethane Sulfonate: As mentioned earlier, sodium ethyl sulfate can be converted to sodium ethane sulfonate through heating with concentrated sodium sulfite solution []. The balanced chemical equation for this reaction is:

2 NaC₂H₅SO₄ + Na₂SO₃ (aq) → 2 Na₃SO₃C₂H₅ + H₂O (heat)- Conversion to Nitroethane: Sodium ethyl sulfate can be a starting material for the synthesis of nitroethane, a flammable liquid used in various industrial applications. However, specific details regarding this conversion process are not readily available in scientific publications searched for this analysis.

Physical And Chemical Properties Analysis

- Physical State: It likely exists as a white crystalline solid at room temperature, similar to other alkali metal sulfates [].

- Solubility: It is expected to be soluble in water due to the ionic nature of the compound.

- Stability: Sulfates are generally stable compounds. However, specific stability data for sodium ethyl sulfate is unavailable.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant